ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
Description
Ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1H-imidazole core substituted with a 4-fluorophenyl group at position 1, a p-tolyl (4-methylphenyl) group at position 5, and a thioether-linked acetate ester at position 2. The thioacetate moiety enhances its versatility in further functionalization, such as nucleophilic substitution or hydrolysis reactions.
For example, describes the synthesis of imidazole-thiazole hybrids via cyclocondensation of substituted anilines with aldehydes, followed by thiol-alkylation reactions under basic conditions . Similarly, outlines refluxing reactions in ethanol with sodium acetate as a base, which could be adapted for introducing the thioacetate group .
Structural Characterization: Key analytical techniques include NMR (¹H and ¹³C), IR spectroscopy, and elemental analysis, as demonstrated in for structurally related benzimidazole-triazole-thiazole hybrids . The presence of the 4-fluorophenyl group would produce distinct deshielded aromatic protons in the ¹H NMR spectrum (~7.0–7.5 ppm), while the p-tolyl group would show a singlet for the methyl group at ~2.3 ppm.
Properties
IUPAC Name |
ethyl 2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-3-25-19(24)13-26-20-22-12-18(15-6-4-14(2)5-7-15)23(20)17-10-8-16(21)9-11-17/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXJFLPGWGNABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves multiple synthetic steps, starting from readily available precursors. One common synthetic route involves the following key steps:
Formation of the Imidazole Ring: : The initial step often includes the condensation of a suitable aldehyde or ketone with an amine and an aldehyde/ketone donor, followed by cyclization to form the imidazole core.
Introduction of Substituents: : The 4-fluorophenyl and p-tolyl groups are introduced via electrophilic aromatic substitution reactions.
Thioether Formation: : The imidazole derivative is then subjected to thioetherification using an appropriate thiol.
Esterification: : The final step involves the esterification of the thioether product with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may utilize optimized versions of these synthetic routes, employing continuous flow chemistry, advanced catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate undergoes several types of chemical reactions, including:
Oxidation: : The thioether moiety can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The imidazole ring and aromatic substituents can be reduced under hydrogenation conditions with appropriate catalysts.
Substitution: : The ester group can participate in nucleophilic substitution reactions, generating a range of derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: : Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: : Alcohols, amines, and other nucleophiles under acidic or basic conditions
Major Products
Oxidation Products: : Sulfoxide, sulfone derivatives
Reduction Products: : Hydrogenated imidazole and aromatic derivatives
Substitution Products: : Various esters, amides, and other functionalized derivatives
Scientific Research Applications
Ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a compound of interest in several scientific research areas:
Chemistry: : Used as a building block for the synthesis of more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: : Explored for its potential therapeutic effects in treating various diseases, including infections and inflammatory conditions.
Industry: : Utilized in the development of new materials, catalysts, and other industrially relevant chemicals.
Mechanism of Action
The mechanism by which ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate exerts its effects depends on the specific application:
Biological Targets: : It may interact with enzymes or receptors, inhibiting or modulating their activity. The fluoroaromatic and imidazole moieties are particularly relevant in binding to active sites or allosteric sites.
Pathways: : Its actions could involve the modulation of cellular signaling pathways, affecting processes like inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
a) 2-((1-(4-Chlorophenyl)-5-(p-Tolyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)Acetamide (CAS 1226429-38-4)
- Key Differences :
- Substituent : Chlorine (Cl) replaces fluorine (F) on the phenyl ring.
- Functional Group : Acetamide (-NHC(O)R) replaces the acetate ester (-OC(O)R).
- The acetamide group enhances hydrogen-bonding capacity, which may improve target binding in biological systems (e.g., enzyme inhibition) .
b) 4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (Compound 5 in )
- Key Differences :
- Core Structure : Thiazole-pyrazole-triazole hybrid vs. imidazole-thioacetate.
- Substituents : Three fluorophenyl groups vs. one fluorophenyl and one p-tolyl.
- Reduced steric bulk compared to the p-tolyl group may improve solubility .
Biological Activity
Ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a synthetic organic compound belonging to the class of imidazole derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article provides a detailed examination of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features an imidazole ring substituted with a 4-fluorophenyl group and a p-tolyl group, linked through a thioether to an ethyl acetate moiety. The synthesis typically involves the reaction of 1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate, often conducted in organic solvents like acetonitrile under reflux conditions.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. The compound has shown inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Anticancer Properties
Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro studies have demonstrated that it can inhibit cell proliferation in human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| T47D | 27.3 |
| HCT-116 | 6.2 |
These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival and proliferation.
Antiviral Activity
Recent investigations into the antiviral properties of imidazole derivatives have shown promising results against various viral targets. This compound has been explored for its ability to inhibit viral replication, particularly in the context of hepatitis C virus (HCV).
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling and proliferation, contributing to its anticancer effects.
- Membrane Disruption : Its lipophilic nature allows for interaction with cellular membranes, potentially disrupting their integrity and function.
- Receptor Modulation : The imidazole core is known to interact with various receptors, modulating their activity and influencing downstream signaling pathways.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on T47D cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations, suggesting that the compound induces apoptosis as part of its mechanism .
Case Study 2: Antimicrobial Assessment
In another study assessing antimicrobial activity, this compound was tested against multi-drug resistant strains of bacteria. The results demonstrated significant inhibition compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
